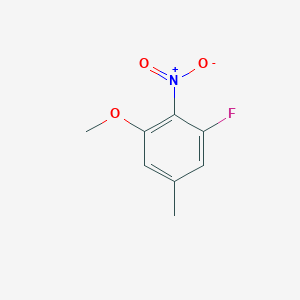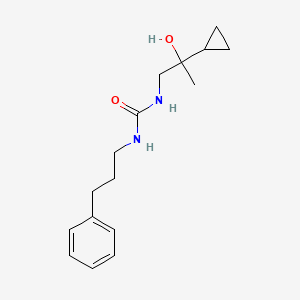![molecular formula C22H24N2O3S2 B2670667 N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide CAS No. 1115871-53-8](/img/structure/B2670667.png)
N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide exhibits promising antimicrobial properties. For instance, a study by Bektaş et al. (2007) synthesized and analyzed similar 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, highlighting the potential of these compounds in antimicrobial applications (Bektaş et al., 2007).
Anticonvulsant Activity
The compound also shows potential in anticonvulsant applications. Kamiński et al. (2015) synthesized hybrid molecules combining elements of known antiepileptic drugs, which exhibited broad spectra of activity in preclinical seizure models, suggesting the utility of these compounds in treating seizures (Kamiński et al., 2015).
Anti-Hyperglycemic Effects
Compounds similar to this compound have shown promise in treating hyperglycemia. A study by Moustafa et al. (2021) on novel carboximidamides derived from cyanamides linked with pyrimidine moiety demonstrated significant reductions in serum glucose levels, indicating potential applications in diabetes management (Moustafa et al., 2021).
Antihypertensive Applications
The compound's structure is similar to those studied for antihypertensive properties. A study by Bayomi et al. (1999) on 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities, showed promising antihypertensive activity, suggesting a potential role for this compound in managing hypertension (Bayomi et al., 1999).
Antitumor Potential
Research indicates the potential of this compound in antitumor applications. Muhammad et al. (2017) synthesized morpholinylchalcones and related compounds, showing promising in vitro activity against various cancer cell lines, suggesting that compounds with morpholine and pyrimidine structures might have utility in cancer treatment (Muhammad et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-4-17-7-9-18(10-8-17)15-23-22(25)21-20(13-14-28-21)24(3)29(26,27)19-11-5-16(2)6-12-19/h5-14H,4,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKTUXYFWKTJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid](/img/structure/B2670586.png)

![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)
![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)
![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)

![Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2670597.png)
![N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide](/img/structure/B2670598.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2670599.png)
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2670602.png)

![4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2670606.png)